2-Ethoxy-3,5-difluorobenzenesulfonyl chloride
Overview
Description
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S . It has a molecular weight of 256.66 . The compound is liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClF2O3S/c1-2-14-8-6(11)3-5(10)4-7(8)15(9,12)13/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 256.66 .Scientific Research Applications
Catalytic Synthesis and Kinetic Studies : 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is utilized in catalytic synthesis processes. For instance, Wang and Rajendran (2007) demonstrated its use in ethoxylation reactions under phase-transfer catalysts and ultrasound irradiation, emphasizing its role in nucleophilic substitution reactions and the kinetics of these reactions (Wang & Rajendran, 2007).
Synthesis of Complex Organic Compounds : This chemical plays a crucial role in the synthesis of complex organic compounds, as exemplified by the work of Artico, Silvestri, and Stefancich (1992). They used it in the synthesis of pyrrolo[1,2-b]s-triazolo[3,4-d][1,2,5]benzothiadiazepine 5,5-dioxide, a heterocyclic compound (Artico, Silvestri, & Stefancich, 1992).
Electrocatalytic Fluorination : Sawamura, Kuribayashi, Inagi, and Fuchigami (2010) utilized derivatives of this compound in the electrochemical fluorination of organosulfur compounds. This study highlights its potential in recyclable polymer-supported iodobenzene-mediated electrocatalysis (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Biological and Enzyme Inhibition Studies : N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, derived from this compound, have been synthesized and evaluated for their enzyme inhibition potential, including their effects on acetylcholinesterase and α-glucosidase, as detailed in the research by Riaz (2020) (Riaz, 2020).
Synthesis of Liquid Crystal Intermediates : Tong Bin (2013) demonstrated the synthesis of 4-ethoxy-2,3-difluoroacetophenone, a liquid crystal intermediate, using 2,3-difluoroethoxybenzene and acetyl chloride, where derivatives of this compound played a significant role (Tong Bin, 2013).
Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-8-6(11)3-5(10)4-7(8)15(9,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBZAHIUWTVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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